molecular formula C13H13NO2 B3256767 (2-Methoxyphenyl)(pyridin-2-yl)methanol CAS No. 27652-91-1

(2-Methoxyphenyl)(pyridin-2-yl)methanol

Cat. No.: B3256767
CAS No.: 27652-91-1
M. Wt: 215.25 g/mol
InChI Key: RYTMGNRIMAHOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyphenyl)(pyridin-2-yl)methanol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxyphenyl group and a pyridinyl group attached to a methanol moiety.

Mechanism of Action

Target of Action

Compounds with similar structures have been studied

Mode of Action

It’s known that the compound can undergo oxidation reactions . The exact interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known that similar compounds can influence various biochemical processes . The downstream effects of these interactions are yet to be fully understood.

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(pyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen, and at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)(pyridin-2-yl)methanol: C13H13NO2

    (4-Chlorophenyl)(pyridin-2-yl)methanol: C12H10ClNO

    (2-Fluoro-6-methoxyphenyl)(1-(2-phenylethynyl)-1H-indol-2-yl)methanol: C21H16FNO2

Uniqueness

This compound is unique due to its specific combination of a methoxyphenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

(2-methoxyphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9,13,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTMGNRIMAHOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281980
Record name α-(2-Methoxyphenyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27652-91-1
Record name α-(2-Methoxyphenyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27652-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Methoxyphenyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxyphenyl)(pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Methoxyphenyl)(pyridin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2-Methoxyphenyl)(pyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Methoxyphenyl)(pyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Methoxyphenyl)(pyridin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Methoxyphenyl)(pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.